molecular formula C23H17N5O B11193859 6-(1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11193859
M. Wt: 379.4 g/mol
InChI Key: SLIGLVUDBHTUKJ-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety fused with a triazine ring and substituted with diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The triazine ring is then introduced through a series of condensation reactions involving suitable amines and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing side reactions, and ensuring the purity of the final product. Techniques such as proton quantum tunneling can be employed to enhance the yield and reduce side reactions during the synthesis of the benzofuran ring .

Chemical Reactions Analysis

Types of Reactions

6-(1-Benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazine ring can produce triaminobenzene derivatives.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The benzofuran moiety plays a crucial role in binding to the active sites of these enzymes, while the triazine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Benzofuran-2-yl)-N2,N2-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzofuran and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H17N5O/c24-22-25-21(20-15-16-9-7-8-14-19(16)29-20)26-23(27-22)28(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H,(H2,24,25,26,27)

InChI Key

SLIGLVUDBHTUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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